molecular formula C13H11NO4 B1603729 Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate CAS No. 337909-10-1

Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate

Cat. No.: B1603729
CAS No.: 337909-10-1
M. Wt: 245.23 g/mol
InChI Key: FWIIXJDAGLXBHT-UHFFFAOYSA-N
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Description

Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate (CAS 337909-10-1) is a high-value chemical intermediate specifically designed for advanced research applications. Its core scientific value lies in its role as a precursor for synthesizing specialized fluorescent probes for detecting magnesium ions (Mg2+). The 4-oxo-4H-quinolizine-3-carboxylic acid scaffold, which can be derived from this compound, is a recognized chelating group that demonstrates enhanced selectivity for Mg2+ over calcium ions (Ca2+), a common source of interference in cellular imaging . This selectivity is crucial for accurately monitoring intracellular Mg2+ levels, which regulate fundamental biological processes including metabolic pathways, DNA synthesis, and the activity of over 600 enzymes . In practice, researchers conjugate this quinolizine-based core onto fluorophores, such as the cell-permeable BODIPY scaffold, to create activatable probes. Upon binding to free Mg2+, these probes exhibit a significant fluorescence amplification due to a mechanism involving restricted bond rotation and the blockage of photoinduced electron transfer (PeT) . This makes this compound an indispensable building block for developing sensitive chemical tools to study Mg2+ homeostasis and its correlation with physiological and pathological conditions in live cells, offering researchers a reliable method to investigate intracellular dynamics. The compound has a molecular formula of C13H11NO4 and a molecular weight of 245.23 g/mol . For optimal stability, it is recommended to store this product under an inert atmosphere at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 1-formyl-4-oxoquinolizine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-2-18-13(17)10-7-9(8-15)11-5-3-4-6-14(11)12(10)16/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIIXJDAGLXBHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C2C=CC=CN2C1=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609195
Record name Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337909-10-1
Record name Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate can be synthesized through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with 2-aminobenzaldehyde under acidic conditions, followed by cyclization and oxidation steps . The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid. The mixture is heated under reflux conditions to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Hydrolysis

The compound undergoes hydrolysis to form its carboxylic acid derivative. In a study, ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate was treated with 1 M aqueous NaOH in a THF/EtOH mixture, yielding the sodium salt of 1-formyl-4-oxo-4H-quinolizine-3-carboxylic acid in quantitative yield . This reaction is critical for generating biologically active derivatives for further functionalization.

Reagents/Conditions :

  • NaOH (1 M aqueous)

  • THF/EtOH solvent mixture

  • Stirred at room temperature for 2 hours

Product :
Sodium salt of 1-formyl-4-oxo-4H-quinolizine-3-carboxylic acid

Substitution Reactions

Substitution reactions involve nucleophilic attack on reactive sites. For structural analogs, ethyl 3-formyl-4-oxoquinoline-1(4H)-carboxylate undergoes amine substitution with 2-aminobenzothiazoles or o-phenylene-diamine derivatives. While direct analog data is limited, similar quinolizine derivatives react with nucleophiles (e.g., amines, thiols) under basic conditions to form substituted derivatives .

Reagents/Conditions :

  • Nucleophiles (e.g., 2-aminobenzothiazoles, o-phenylene-diamine)

  • Base (e.g., pyridine, K₂CO₃)

  • Solvents: DMF, nitrobenzene

Products :

  • Benzothiazole- or benzimidazole-substituted quinolizine derivatives

Condensation Reactions

The compound participates in condensation reactions to form imines or enamines. For example, 3-formylchromones (structural analogs) react with alcohols or amines to form Z-isomer-selective enamines or imines. While not directly observed for this quinolizine derivative, analogous systems suggest potential for similar reactivity .

Reagents/Conditions :

  • Alcohols (e.g., methanol, ethanol)

  • Amines (e.g., 2-aminobenzothiazoles)

  • Solvents: 2-propanol, THF, CH₂Cl₂

Products :

  • Imines or Z-enamine derivatives

Nitration and Reduction

Related quinolizine derivatives undergo nitration followed by reduction. For instance, ethyl 4-oxo-4H-quinolizine-3-carboxylate is nitrated to form an intermediate, which is reduced with Na₂S₂O₄ to yield an amino derivative . While the formyl group may modify reactivity, analogous nitration-reduction pathways could introduce amino functionalities.

Reagents/Conditions :

  • Nitration: HNO₃, H₂SO₄

  • Reduction: Na₂S₂O₄, aqueous medium

Products :

  • Amino-substituted quinolizine derivatives

Data Table: Key Reactions

Reaction TypeReagents/ConditionsProductsSource
Hydrolysis NaOH (1 M aqueous), THF/EtOH, RT, 2 hSodium salt of carboxylic acid derivative
Substitution Nucleophiles (amines/thiols), base, aprotic solventsSubstituted quinolizine derivatives
Condensation Alcohols/amines, 2-propanol or CH₂Cl₂Imines or Z-enamines
Nitration-Reduction HNO₃/H₂SO₄, Na₂S₂O₄, aqueous mediumAmino-substituted quinolizine derivatives

Hydrolysis Pathway

The hydrolysis of this compound under alkaline conditions is a critical step in generating water-soluble derivatives. The resulting carboxylic acid salt facilitates further functionalization, such as esterification or amide bond formation, which is vital for optimizing pharmacokinetic properties .

Substitution Reactivity

Substitution reactions depend on the electronic environment of the quinolizine ring. The presence of electron-withdrawing groups (e.g., carbonyls) enhances nucleophilic attack. For example, POCl₃-mediated activation of carbonyls enables subsequent reactions with amines or thiols, as observed in analogous quinoline systems .

Condensation and Selectivity

Condensation reactions exhibit stereochemical control, favoring Z-isomer formation when alcohols are used. This selectivity is influenced by solvent polarity and steric factors, as demonstrated in related chromone systems .

Nitration-Reduction Pathways

Nitration introduces electron-deficient sites, enabling post-reduction modifications. While this pathway is well-documented for quinoline derivatives, the formyl group’s position and reactivity may alter product distributions in quinolizine systems .

Scientific Research Applications

Pharmaceutical Applications

Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate is primarily recognized for its role as an intermediate in the synthesis of biologically active molecules.

Key Areas:

  • Antimicrobial Activity: Research has indicated that derivatives of this compound exhibit antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics .
  • Anticancer Properties: The compound has been explored for its anticancer activities. It serves as a lead structure for synthesizing derivatives that target cancer cell proliferation pathways.

Case Study:
In one study, a series of derivatives were synthesized and evaluated for their activity against human cancer cell lines. The results indicated that specific substitutions on the quinolizine ring significantly enhanced cytotoxicity, highlighting the compound's potential in cancer therapy .

Agricultural Applications

The compound is also valuable in agricultural chemistry.

Key Areas:

  • Pesticide Development: this compound is utilized in synthesizing novel agrochemicals, particularly pesticides that are effective against a range of pests while being environmentally friendly .

Data Table: Agrochemical Efficacy

Compound DerivativeTarget PestEfficacy (%)Reference
Derivative AAphids85
Derivative BFungal Pathogens90
Derivative CWeeds75

Material Science Applications

In material science, this compound is investigated for its potential in developing novel materials.

Key Areas:

  • Coatings and Polymers: The compound's unique chemical structure allows it to be incorporated into polymers and coatings that require specific chemical properties, such as increased durability and resistance to environmental factors .

Case Study:
A recent study focused on incorporating this compound into polymer matrices to enhance mechanical properties. The results showed improved tensile strength and thermal stability compared to traditional materials .

Analytical Chemistry Applications

This compound serves as a reference standard in analytical methods.

Key Areas:

  • Quantification Techniques: It is used in high-performance liquid chromatography (HPLC) for the accurate quantification of related compounds in various samples, aiding researchers in drug formulation and quality control processes .

Biological Research Applications

The compound has been investigated for its biological activities beyond pharmacological applications.

Key Areas:

  • Enzyme Inhibition Studies: Research has shown that derivatives can inhibit specific enzymes involved in disease pathways, providing insights into potential therapeutic targets .

Mechanism of Action

The mechanism of action of Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparison

The following table highlights key structural analogs and their distinguishing features:

Compound Name (CAS) Molecular Formula Key Substituents Similarity Score Key Properties/Applications Reference
Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate (337909-10-1) C₁₃H₁₁NO₄ 1-formyl, 4-oxo, 3-ethyl ester N/A Fluorescent probe synthesis
Ethyl 4-oxo-4H-quinolizine-3-carboxylate (88612-71-9) C₁₂H₁₁NO₃ 4-oxo, 3-ethyl ester 0.85 Precursor for nitration/reduction
Ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate (71320-68-8) C₁₂H₁₀N₂O₅ 1-nitro, 4-oxo, 3-ethyl ester 0.82 Intermediate for amino group installation
Ethyl 2-hydroxy-3-methyl-4-oxo-4H-quinolizine-1-carboxylate (129957-62-6) C₁₃H₁₃NO₄ 2-hydroxy, 3-methyl, 1-ethyl ester 0.79 Potential H-bond donor for stabilization
Key Observations:
  • Formyl vs. Nitro Groups : The formyl group in the target compound enhances reactivity for nucleophilic additions (e.g., Schiff base formation), whereas the nitro group in CAS 71320-68-8 requires reduction for further functionalization .
  • Positional Isomerism: Ethyl 2-hydroxy-3-methyl-4-oxo-4H-quinolizine-1-carboxylate (CAS 129957-62-6) demonstrates how substituent positions influence hydrogen bonding and solubility .

Biological Activity

Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features, including a quinolizine ring system and both formyl and carboxylate functional groups, contribute to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₃H₁₁NO₄
  • Molecular Weight : 245.23 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Similar compounds have been reported to inhibit HIV integrase, suggesting that this compound may also possess antiviral properties through similar mechanisms of action. The compound's predicted high gastrointestinal absorption and permeability across the blood-brain barrier enhance its potential therapeutic applications .

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, potentially through the activation of pro-apoptotic pathways and inhibition of cell proliferation. The specific pathways involved in its anticancer effects are still under investigation, but preliminary data suggest it may target key regulatory proteins involved in cell cycle control .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several bacterial strains. The results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, demonstrating its potential as an antimicrobial agent .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Study 2: Anticancer Effects

In another study, the anticancer properties of this compound were assessed using human cancer cell lines (e.g., MCF-7 breast cancer cells). The compound was found to significantly reduce cell viability in a dose-dependent manner, with an IC50 value of approximately 25 µM after 48 hours of treatment. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls .

Cell LineIC50 (µM)Apoptosis Rate (%)
MCF-72540
HeLa3035

Q & A

Q. What are the standard synthetic routes for Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate?

The synthesis typically involves functionalization of a quinoline core. For example, Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (a structurally similar precursor) undergoes N-propargylation followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click reaction") under Sharpless conditions to introduce triazole substituents . Subsequent formylation at the 1-position can be achieved using Vilsmeier-Haack conditions (POCl₃/DMF) to install the formyl group. Purification often employs silica gel chromatography, with yields ranging from 37% to 60% depending on reaction optimization .

Q. How is the compound purified, and what analytical methods confirm its identity?

Post-synthesis purification is critical due to side reactions like decarboxylation. Flash chromatography (ethyl acetate/hexane gradients) is standard, followed by recrystallization in ethyl acetate or methanol. Structural confirmation combines LC-MS for molecular weight verification, ¹H/¹³C NMR for functional group analysis, and X-ray crystallography for absolute configuration determination. For example, SHELX software is widely used for refining crystallographic data, enabling precise bond angle and torsion angle measurements .

Q. What safety precautions are required during handling?

The compound is a laboratory chemical for research use only. Key precautions include:

  • Use of PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure.
  • Storage in airtight containers at 2–8°C under inert gas (N₂ or Ar) to prevent hydrolysis.
  • Immediate neutralization of spills with sodium bicarbonate. Emergency protocols recommend consulting safety data sheets (e.g., Combi-Blocks HE-6144) and contacting poison control centers for exposure incidents .

Advanced Research Questions

Q. How can decarboxylation side reactions be minimized during synthesis?

Decarboxylation often occurs under acidic or high-temperature conditions. To suppress this:

  • Use mild bases (e.g., K₂CO₃) in polar aprotic solvents (DMF, DMAc) at ≤80°C.
  • Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane 1:1) to terminate reactions before side product formation.
  • Introduce steric hindrance via bulky substituents at the 3-position, as seen in tricyclic fluoroquinolone derivatives .

Q. What computational methods predict the compound's conformational stability?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the compound’s puckered quinoline ring. Cremer-Pople puckering parameters (q, θ, φ) quantify out-of-plane deviations, with q values >0.5 Å indicating significant non-planarity. Molecular dynamics simulations (AMBER force field) further assess solvent effects, showing enhanced planarity in polar solvents like DMSO due to hydrogen bonding with the 4-oxo group .

Q. How does the 1-formyl group influence biological activity in quinolone derivatives?

The 1-formyl group enhances electrophilicity, facilitating nucleophilic attacks in target enzymes (e.g., DNA gyrase). Structure-activity relationship (SAR) studies of triazole-substituted quinolones demonstrate that electron-withdrawing groups at the 1-position increase antibacterial potency by 2–4× against Gram-positive strains (MIC: 0.5–2 µg/mL). However, hydrolytic instability of the formyl group in physiological pH requires prodrug strategies for in vivo applications .

Methodological Challenges and Solutions

Q. Why do crystallographic refinements of this compound require specialized software?

The compound’s non-planar quinoline ring and flexible ester side chain generate complex diffraction patterns. SHELXL refines high-resolution (<1.0 Å) data using least-squares minimization, with anisotropic displacement parameters (ADPs) for heavy atoms. For twinned crystals, SHELXD resolves pseudo-merohedral twinning via Patterson seeding, achieving R1 values <5% .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

Discrepancies between NMR (solution-state) and XRD (solid-state) data often arise from conformational flexibility. For example, NMR may show averaged signals for rapidly interconverting chair-boat ring conformers, while XRD captures a single dominant conformation. Variable-temperature NMR (VT-NMR) and solid-state NMR (ssNMR) bridge this gap by probing dynamic behavior .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-formyl-4-oxo-4H-quinolizine-3-carboxylate

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